

An In-depth Technical Guide to the Cell Permeability of 740 Y-P

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Compound of Interest

Compound Name: 740 Y-P

Cat. No.: B10787780

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Introduction

740 Y-P is a synthetic, cell-permeable phosphopeptide that has garnered significant interest within the research community for its potent and specific activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.^[1] By mimicking the phosphorylated tyrosine motif of platelet-derived growth factor receptor (PDGFR), **740 Y-P** directly engages the regulatory subunit of PI3K, p85, leading to the activation of the catalytic subunit, p110.^{[1][2]} This targeted activation of a critical cellular signaling cascade has made **740 Y-P** an invaluable tool for investigating the multifaceted roles of PI3K in cellular processes such as cell growth, proliferation, survival, and metabolism.^{[3][4]} This technical guide provides a comprehensive overview of the cell permeability of **740 Y-P**, its mechanism of action, and the experimental protocols for its application.

Data Presentation

While direct quantitative data on the cell permeability of **740 Y-P**, such as permeability coefficients (Papp) or intracellular concentration measurements, are not extensively available in the public domain, its biological activity in various cell-based assays strongly supports its cell-penetrating capabilities. The effective concentrations used in these studies provide an indirect measure of its ability to cross the cell membrane and engage its intracellular target.

Parameter	Cell Line	Concentration	Incubation Time	Observed Effect	Reference
Mitogenic Response	C2 Muscle Cells	50 µg/mL	48 hours	Stimulation of mitogenesis	[1]
Neuronal Survival	Rat Cerebellar Granule Neurons	Dose-dependent	Not specified	Promotion of cell survival	[3]
PI3K/Akt Activation	Human Melanoma MNT-1 Cells	20 µM	24 hours	Activation of PI3K/Akt pathway	[3]
PI3K/Akt Activation	NIH 3T3 Cells	50 µg/mL	2 hours	Activation of PI3K	[1]
Apoptosis Inhibition	Colorectal Cancer Cells (HCT116 and SW480)	Not specified	Not specified	Reversal of PlncRNA-1 inhibition-induced apoptosis	[4]

Table 1: Summary of **740 Y-P** Biological Activity in Cell-Based Assays

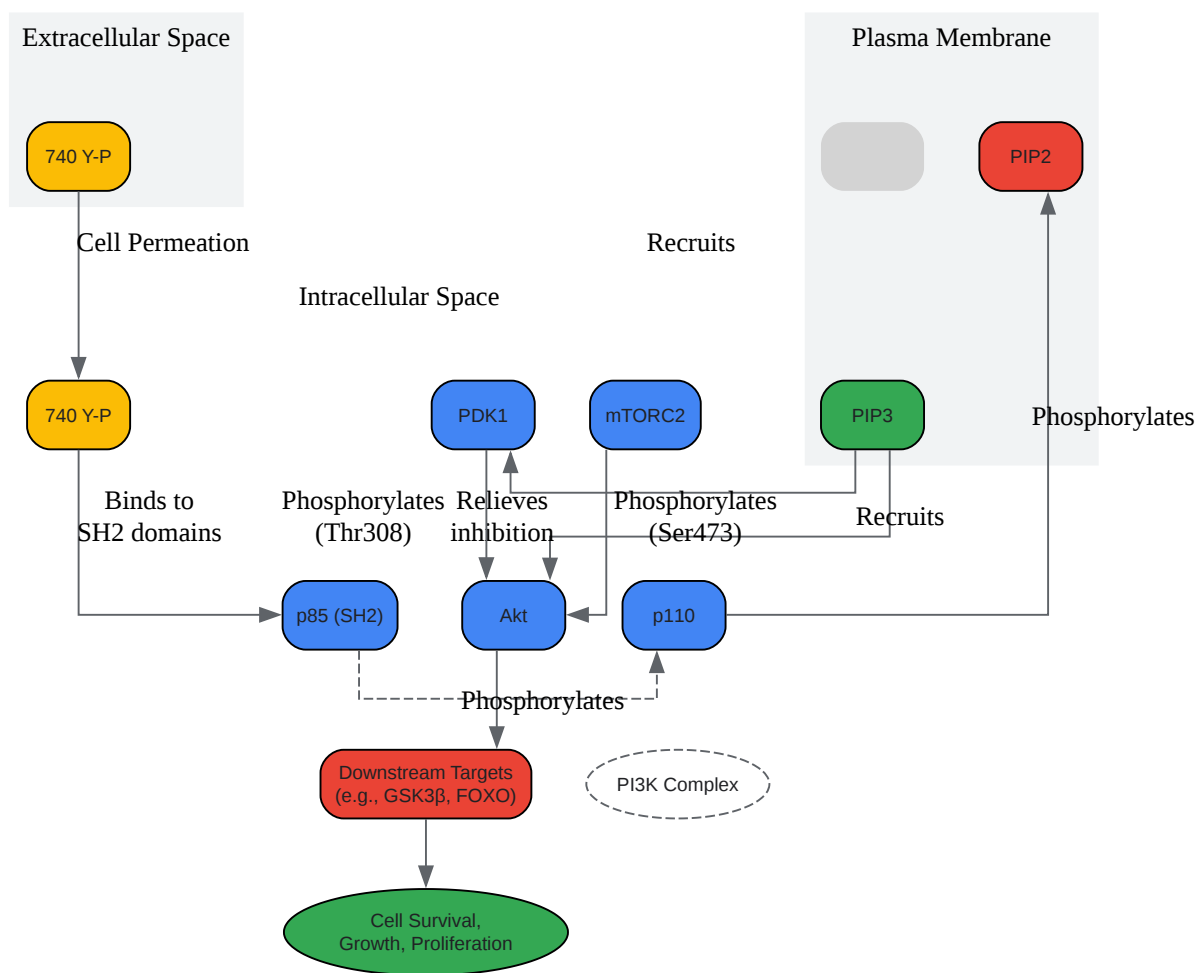
Property	Value	Reference
Binding Affinity (Kd)		
p85 N-terminal SH2 domain to phosphopeptides	0.3 to 3 nM	[5]
p85β to pYSLM phosphopeptide	Low nanomolar	[6]

Table 2: Binding Affinity of p85 SH2 Domains to Phosphopeptides (Note: Specific Kd values for **740 Y-P** are not readily available, but data for similar phosphopeptides are provided for context).

Mechanism of Action: PI3K/Akt Signaling Pathway Activation

740 Y-P activates the PI3K/Akt signaling pathway through a direct interaction with the SH2 domains of the p85 regulatory subunit of Class IA PI3K.^{[2][7]} In its basal state, the p85 subunit holds the p110 catalytic subunit in an inhibited conformation. The binding of a phosphopeptide, such as **740 Y-P**, to the SH2 domains of p85 induces a conformational change in the p85-p110 heterodimer.^{[7][8]} This allosteric regulation relieves the inhibition of the p110 catalytic subunit, allowing it to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.^{[9][10]}

PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains to the plasma membrane. Key among these is the serine/threonine kinase Akt (also known as Protein Kinase B).^[10] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).^[9] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.^[11]



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Caption: PI3K/Akt signaling pathway activated by **740 Y-P**.

Experimental Protocols

Cell Treatment with 740 Y-P and Lysate Preparation for Immunoblotting

This protocol is adapted from a study using NIH 3T3 cells and is a general guideline that can be optimized for other cell lines.[\[1\]](#)

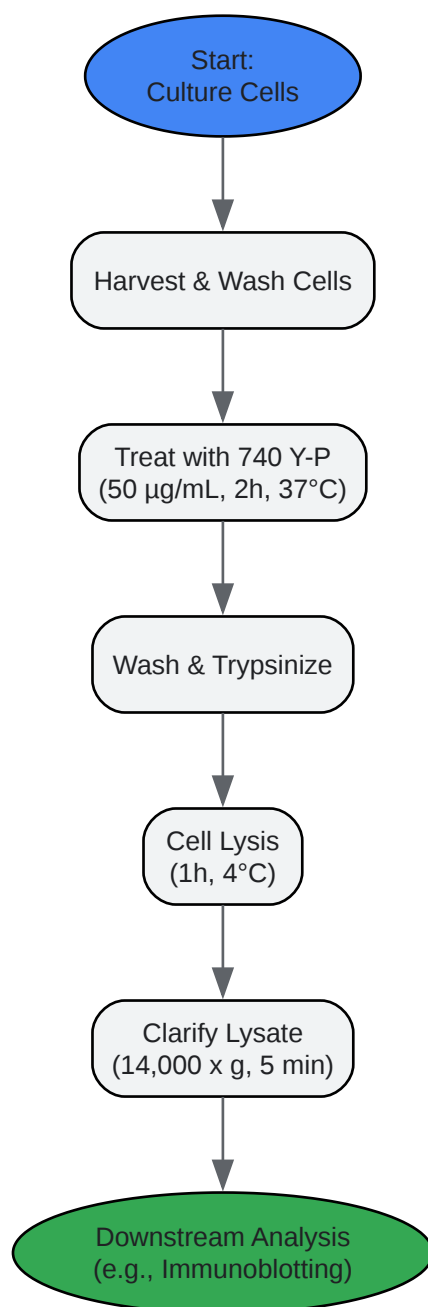
Materials:

- Cells of interest (e.g., NIH 3T3 cells)
- Complete cell culture medium
- Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mn²⁺ free
- Fetal Calf Serum (FCS)
- **740 Y-P** peptide
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 10% Glycerol, 2% NP-40, 0.25% deoxycholate, 1 mM EDTA, 1 mM Sodium Orthovanadate, Protease Inhibitor Cocktail)
- Streptavidin-agarose beads
- SDS-PAGE sample buffer

Procedure:

- **Cell Culture:** Culture cells to the desired confluency in their appropriate complete medium.
- **Cell Harvest and Resuspension:** Harvest approximately 2×10^6 cells. Wash the cells once with Ca²⁺ and Mn²⁺ free HBSS. Resuspend the cell pellet in HBSS containing 10% FCS.
- **740 Y-P Treatment:** Add **740 Y-P** to the cell suspension to a final concentration of 50 µg/mL. For a control, add an equal volume of PBS.

- Incubation: Incubate the cells in suspension at 37°C for 2 hours.
- Washing: Centrifuge the cells to pellet them. Wash the cell pellet once with PBS to remove non-internalized peptide.
- Trypsinization: Briefly treat the cells with trypsin to degrade any remaining extracellular, non-internalized peptide.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 1 hour with occasional vortexing.
- Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.
- Affinity Precipitation (Optional, for detecting interaction with biotinylated probes): Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 1 hour at 4°C to pull down biotinylated molecules.
- Washing Beads: Wash the beads three times with Lysis Buffer.
- Sample Preparation for SDS-PAGE: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.
- Immunoblotting: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane for immunoblotting with appropriate antibodies (e.g., anti-p85).



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Caption: Experimental workflow for **740 Y-P** treatment and cell lysis.

Conclusion

740 Y-P is a well-established, cell-permeable activator of the PI3K/Akt signaling pathway. Its ability to penetrate the cell membrane and directly engage the p85 regulatory subunit of PI3K makes it a powerful tool for dissecting the complex roles of this pathway in health and disease.

While quantitative data on its permeability characteristics remain to be fully elucidated, the wealth of functional data from cellular assays underscores its efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the diverse biological functions regulated by PI3K signaling. Future studies focusing on the quantitative assessment of **740 Y-P**'s cell entry and intracellular concentration will further enhance its utility as a precise chemical probe.

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